2-Benzofuran-1,3-dione;furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol
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Overview
Description
2-Benzofuran-1,3-dione; furan-2,5-dione; 3-(3-hydroxypropoxy)propan-1-ol is a complex organic compound with a unique structure that combines elements of benzofuran, furan, and hydroxypropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofuran-1,3-dione; furan-2,5-dione; 3-(3-hydroxypropoxy)propan-1-ol typically involves a multi-step process. One common method is the Diels-Alder cycloaddition reaction between furan and maleic anhydride (furan-2,5-dione), followed by dehydration to form 2-Benzofuran-1,3-dione . The reaction conditions for the Diels-Alder reaction are usually mild, often performed at room temperature and solvent-free conditions, yielding high selectivity and efficiency .
Industrial Production Methods
Industrial production of this compound may involve the oxidation of side-chain alkylbenzene or the air oxidation method, where benzene reacts with oxygen in the presence of a catalyst to form phthalic anhydride (2-Benzofuran-1,3-dione) . These methods are scalable and can produce large quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Benzofuran-1,3-dione; furan-2,5-dione; 3-(3-hydroxypropoxy)propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various anhydrides, alcohols, and substituted derivatives, which can be further utilized in different chemical processes and applications .
Scientific Research Applications
2-Benzofuran-1,3-dione; furan-2,5-dione; 3-(3-hydroxypropoxy)propan-1-ol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of plasticizers, unsaturated polyesters, and alkyd resins.
Mechanism of Action
The mechanism of action of 2-Benzofuran-1,3-dione; furan-2,5-dione; 3-(3-hydroxypropoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a reactive intermediate, participating in various chemical reactions that lead to the formation of desired products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Phthalic Anhydride: Similar in structure but lacks the hydroxypropoxy group.
Maleic Anhydride: Contains the furan-2,5-dione structure but does not have the benzofuran or hydroxypropoxy groups.
Propane-1,2-diol: A simpler compound with hydroxy groups but without the complex ring structures.
Uniqueness
2-Benzofuran-1,3-dione; furan-2,5-dione; 3-(3-hydroxypropoxy)propan-1-ol is unique due to its combination of benzofuran, furan, and hydroxypropoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
51922-42-0 |
---|---|
Molecular Formula |
C18H20O9 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
2-benzofuran-1,3-dione;furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol |
InChI |
InChI=1S/C8H4O3.C6H14O3.C4H2O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;7-3-1-5-9-6-2-4-8;5-3-1-2-4(6)7-3/h1-4H;7-8H,1-6H2;1-2H |
InChI Key |
WXEYFOLJQAJASD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O.C(CO)COCCCO |
Related CAS |
51922-42-0 |
Origin of Product |
United States |
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